molecular formula C15H14INOS B5216217 2-iodo-N-[2-(phenylthio)ethyl]benzamide

2-iodo-N-[2-(phenylthio)ethyl]benzamide

Cat. No. B5216217
M. Wt: 383.2 g/mol
InChI Key: FFTVWSVTBWVGKR-UHFFFAOYSA-N
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Description

2-iodo-N-[2-(phenylthio)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Properties

2-Iodo-N-[2-(phenylthio)ethyl]benzamide, a compound related to acylthioureas, has been studied for its antimicrobial properties. Derivatives of acylthioureas, like 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial effectiveness varies depending on the substituents on the phenyl group, with iodine and nitro substituents enhancing activity against Gram-negative bacteria, and electron-donating groups like methyl and ethyl increasing efficacy against Gram-positive and fungal strains (Limban et al., 2011).

Radiolabeling and Imaging Applications

Benzamide derivatives have been explored for their potential in radiolabeling and imaging applications. Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives showed high uptake in melanoma, suggesting their use in melanoma imaging. These derivatives undergo structural modifications to enhance melanoma uptake and tissue selectivity, making them potential tools for diagnostic imaging and possibly radionuclide therapy (Eisenhut et al., 2000).

Cancer Research

In cancer research, specific benzamide derivatives have been investigated for their binding to sigma receptors overexpressed on breast cancer cells. For example, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) showed potential in visualizing primary breast tumors in humans, highlighting the role of benzamides in noninvasive cancer detection (Caveliers et al., 2002).

Structural Studies

Structural studies of isomeric benzamides, like 2-iodo-N-(2-nitrophenyl)benzamide, have revealed insights into the three-dimensional framework of these compounds. These studies focus on understanding the molecular interactions and structural characteristics, which are crucial for their functional properties in various applications (Wardell et al., 2005).

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives, including methods to achieve high yields and specific molecular structures, are an essential part of research in this area. These studies enable the development of compounds with targeted properties for various applications (Bobeldijk et al., 1990).

Antipathogenic Activity

Benzamide derivatives have been studied for their antipathogenic activity, particularly against strains capable of forming biofilms. The presence of halogen atoms (like iodine) in the molecular structure contributes to their anti-microbial efficacy, especially against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Neurological Research

Benzamide derivatives have been explored in neurological research, particularly for dopamine receptor imaging. These compounds bind selectively to dopamine D-2 receptors, suggesting their potential use in studying neuropsychiatric disorders and the physiological roles of cerebral dopamine receptors (Martres et al., 1985).

properties

IUPAC Name

2-iodo-N-(2-phenylsulfanylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INOS/c16-14-9-5-4-8-13(14)15(18)17-10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTVWSVTBWVGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-(2-phenylsulfanylethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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